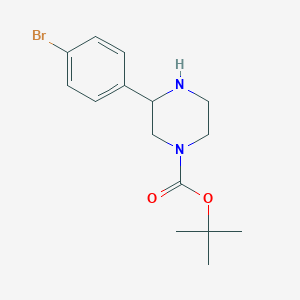
tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate
Übersicht
Beschreibung
“tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate” is a reagent used in the synthesis of dual Bcl-2/Bcl-xL inhibitors .
Synthesis Analysis
The synthesis of “tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate” involves the use of this compound as a reagent. It is used in the synthesis of dual Bcl-2/Bcl-xL inhibitors .Molecular Structure Analysis
The molecular formula of “tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate” is C15H21BrN2O2 . The average mass is 341.243 Da and the monoisotopic mass is 340.078644 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate” include a density of 1.3±0.1 g/cm3, a boiling point of 424.7±40.0 °C at 760 mmHg, and a flash point of 210.6±27.3 °C . The compound has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .Wissenschaftliche Forschungsanwendungen
Niraparib Intermediate
- Niraparib , a novel oral poly (ADP-ribose) polymerase (PARP) inhibitor, has shown efficacy in BRCA-1 and -2 mutant tumorstert-Butyl (S)-3-(4-Bromophenyl)piperidine-1-carboxylate serves as an intermediate in the synthesis of Niraparib .
Bioactive Molecule Synthesis
- 1-Boc-piperazine , a derivative of tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate, plays a crucial role in synthesizing monosubstituted piperazine intermediates for various bioactive molecules. For instance, it contributes to the synthesis of trazodone, a drug used in treating depression and anxiety .
Indole Precursor
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate , derived from tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate, serves as a potential precursor to biologically active natural products like Indiacen A and Indiacen B. These compounds exhibit interesting pharmacological properties .
Safety and Hazards
“tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Wirkmechanismus
Target of Action
Tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate is a complex organic compound. Similar compounds have been found to interact with histamine h3 receptors and function as intermediates in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Biochemical Pathways
Similar compounds have been implicated in the modulation of histaminergic signaling pathways and dna repair pathways via parp inhibition .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Result of Action
Similar compounds have been shown to inhibit parp, which can lead to the accumulation of dna damage and cell death, particularly in cancer cells with defects in dna repair mechanisms .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate. For instance, the compound is sensitive to heat and should be stored at refrigerated temperatures (0-10°C) . Furthermore, its action may be influenced by the pH of the environment, as it has a predicted half-life of over a billion years at pH 7 and 8 .
Eigenschaften
IUPAC Name |
tert-butyl 3-(4-bromophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-4-6-12(16)7-5-11/h4-7,13,17H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXBJGIIRFTGFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40743848 | |
| Record name | tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate | |
CAS RN |
886767-69-7 | |
| Record name | tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40743848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



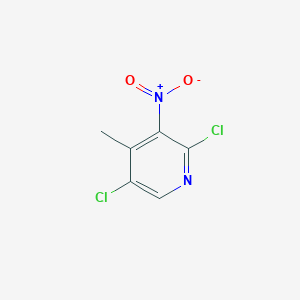
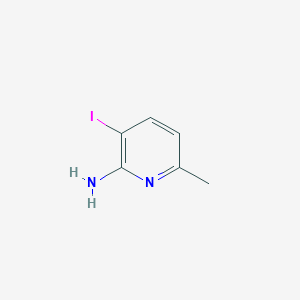
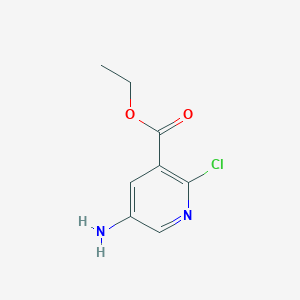
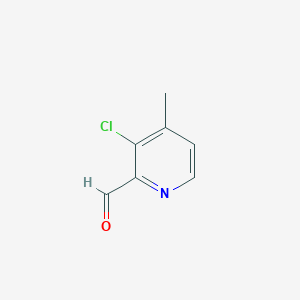



![4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]oxy-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenol](/img/structure/B3030236.png)


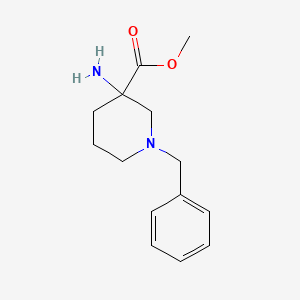
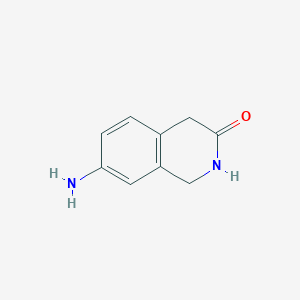
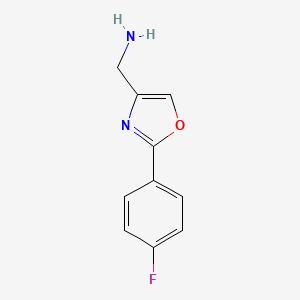
![2-Methyl-4,5,6,7-tetrahydro-oxazolo[4,5-C]pyridine](/img/structure/B3030250.png)